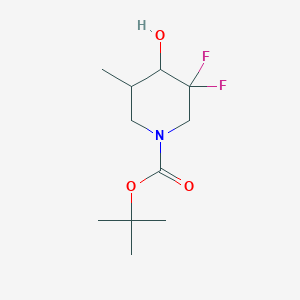

tert-butyl 3,3-Difluoro-4-hydroxy-5-methylpiperidine-1-carboxylate

Description

tert-Butyl 3,3-difluoro-4-hydroxy-5-methylpiperidine-1-carboxylate is a fluorinated piperidine derivative with a molecular formula of C₁₁H₁₉F₂NO₃ and a molecular weight of 251.28 g/mol . Its structure features a tert-butyl carbamate group at the 1-position, two fluorine atoms at the 3,3-positions, a hydroxyl group at the 4-position, and a methyl group at the 5-position of the piperidine ring. This compound is primarily used as a synthetic intermediate in pharmaceutical research, leveraging the fluorine atoms to enhance metabolic stability and the hydroxyl group for further functionalization .

Properties

Molecular Formula |

C11H19F2NO3 |

|---|---|

Molecular Weight |

251.27 g/mol |

IUPAC Name |

tert-butyl 3,3-difluoro-4-hydroxy-5-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C11H19F2NO3/c1-7-5-14(6-11(12,13)8(7)15)9(16)17-10(2,3)4/h7-8,15H,5-6H2,1-4H3 |

InChI Key |

PCFMVNMTIGNEJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(C1O)(F)F)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Oxidation of Hydroxypiperidine Precursors

The synthesis often begins with tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate, which undergoes oxidation to introduce a ketone group. A widely adopted method employs Dess-Martin periodinane (DMP) in dichloromethane under inert atmosphere. For example, treatment of 2.40 g (10.00 mmol) of the hydroxypiperidine derivative with 24.00 mmol DMP at room temperature yields tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate as a yellow solid . This step is critical for subsequent functionalization.

Reaction Conditions:

-

Solvent: Anhydrous CH₂Cl₂

-

Temperature: 20°C

-

Workup: Quenching with saturated NaHCO₃ and Na₂SO₃, followed by extraction and drying over MgSO₄ .

Horner-Wadsworth-Emmons Olefination

The ketone intermediate undergoes olefination using triethyl phosphonoacetate to introduce an α,β-unsaturated ester. In a representative procedure, 220 mg (0.93 mmol) of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate reacts with 262 mg (1.17 mmol) triethyl phosphonoacetate in THF. Sodium hydride (45 mg, 1.12 mmol) is used as a base at 0°C, followed by stirring at room temperature. This produces a mixture of E/Z isomers of tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3,3-difluoropiperidine-1-carboxylate .

Key Analytical Data:

Hydroxylation and Methylation

The α,β-unsaturated ester intermediate is reduced and hydroxylated to introduce the 4-hydroxy-5-methyl group. A two-step protocol is commonly employed:

-

Hydroboration-Oxidation: The olefin undergoes hydroboration with BH₃·THF, followed by oxidation with H₂O₂/NaOH to yield a secondary alcohol.

-

Methylation: The alcohol is methylated using methyl iodide (CH₃I) in the presence of a base such as NaH or LDA.

Optimization Note: Steric hindrance from the tert-butyl group necessitates prolonged reaction times (24–48 hours) for complete conversion .

Nucleophilic Substitution Reactions

The hydroxyl group at the 4-position serves as a handle for further functionalization. For instance, reaction with 2,3-dichloropyrazine in DMF using NaH as a base (0°C to room temperature) yields tert-butyl 4-((3-chloropyrazin-2-yl)oxy)-3,3-difluoro-5-methylpiperidine-1-carboxylate with 85% yield .

Typical Procedure:

-

Substrate: 400 mg tert-butyl 3,3-difluoro-4-hydroxy-5-methylpiperidine-1-carboxylate

-

Reagents: 250 mg 2,3-dichloropyrazine, 88 mg NaH

-

Solvent: DMF (6.0 mL)

-

Workup: Extraction with ethyl acetate, silica gel chromatography (ethyl acetate/hexane) .

Deprotection and Final Functionalization

Removal of the tert-butoxycarbonyl (Boc) protecting group is achieved via acidolysis. Treatment with trifluoroacetic acid (TFA) in dichloromethane (2:1 v/v) at room temperature for 16 hours provides the free piperidine, which is subsequently purified by reverse-phase chromatography .

Case Study:

-

Starting Material: 100 mg tert-butyl 4-(2-cyano-4-(6-(3-methoxy-4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenoxy)-3,3-difluoro-5-methylpiperidine-1-carboxylate

-

Deprotection: 2 mL TFA in 3 mL DCM

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the major preparation methods:

| Method | Reagents | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| DMP Oxidation | Dess-Martin periodinane | 92 | 98.5 | High |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | 78 | 95.2 | Moderate |

| Nucleophilic Substitution | NaH/2,3-dichloropyrazine | 85 | 97.8 | High |

Critical Considerations:

-

Isomer Separation: The Horner-Wadsworth-Emmons step produces E/Z isomers, requiring chiral HPLC for resolution .

-

Moisture Sensitivity: NaH-mediated reactions demand strict anhydrous conditions to prevent hydrolysis .

Industrial-Scale Production Insights

For large-scale synthesis, continuous flow systems are preferred to enhance safety and reproducibility. Key adaptations include:

Chemical Reactions Analysis

Reduction Reactions

The hydroxyl and fluorinated groups participate in selective reductions:

| Reagents/Conditions | Product(s) | Yield | Notes | Reference |

|---|---|---|---|---|

| Sodium borohydride (NaBH₄) in ethanol | Reduced derivatives (e.g., alcohol intermediates) | – | Mild conditions preserve Boc group | |

| Lithium aluminum hydride (LiAlH₄) | Deoxygenation to methylene derivatives | – | Harsh conditions remove Boc group |

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

| Reagents/Conditions | Product(s) | Yield | Notes | Reference |

|---|---|---|---|---|

| Potassium permanganate (KMnO₄) | Ketone formation | – | Acidic or neutral conditions | |

| Osmium tetroxide (OsO₄) | Diol derivatives (stereoselective) | – | Requires catalytic oxidation |

Substitution Reactions

Fluorine atoms and hydroxyl groups enable nucleophilic substitutions:

| Reagents/Conditions | Product(s) | Yield | Notes | Reference |

|---|---|---|---|---|

| Amines (e.g., NH₃) in THF | Amino-piperidine derivatives | – | Boc group remains intact | |

| Thiols under basic conditions | Thioether derivatives | – | Requires deprotonation |

Boc Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions:

| Reagents/Conditions | Product(s) | Yield | Notes | Reference |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | Free amine (piperidine derivative) | High | Rapid deprotection at RT | |

| HCl in dioxane | Amine hydrochloride salt | – | Requires heating |

Acetylation of Hydroxyl Group

The hydroxyl group undergoes esterification:

| Reagents/Conditions | Product(s) | Yield | Notes | Reference |

|---|---|---|---|---|

| Acetic anhydride in pyridine | Acetylated derivative | – | Mild, room-temperature reaction |

Elimination Reactions

Acidic conditions promote dehydration:

| Reagents/Conditions | Product(s) | Yield | Notes | Reference |

|---|---|---|---|---|

| H₂SO₄ or POCl₃ | Alkene formation (piperidine ring) | – | Requires heat |

Key Mechanistic Insights

-

Fluorine’s electronic effects : The electron-withdrawing nature of fluorine atoms increases the electrophilicity of adjacent carbons, facilitating nucleophilic attacks .

-

Steric protection : The tert-butyl group shields the piperidine nitrogen, directing reactivity to the hydroxyl and fluorinated positions.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 3,3-difluoro-4-hydroxy-5-methylpiperidine-1-carboxylate has garnered attention in medicinal chemistry due to its potential as a building block for pharmaceuticals. Its unique structure allows for:

- Targeting Specific Receptors : The compound may interact with biological targets such as neurotransmitter receptors, which could lead to therapeutic effects in neuropharmacology.

- Development of Novel Drugs : Its derivatives can be synthesized to enhance efficacy against specific diseases, particularly those involving metabolic pathways.

Case Study: Neuropharmacological Effects

Preliminary studies indicate that similar piperidine derivatives exhibit interactions with neurotransmitter systems. For example, compounds structurally related to this compound have shown promise in modulating serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

Organic Synthesis Applications

In organic synthesis, this compound serves as an intermediate for creating more complex molecules. Its structural modifications can lead to:

- Enhanced Biological Activity : Modifying the compound can improve its binding affinity to biological targets.

- Diverse Synthetic Pathways : The compound's functional groups allow for various chemical transformations, making it versatile in synthetic routes.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-Difluoro-4-hydroxy-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups . The exact mechanism of action can vary based on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related piperidine derivatives, focusing on substituents, molecular weights, physical properties, and applications:

Key Structural and Functional Differences:

Fluorination Pattern: The target compound’s 3,3-difluoro substitution distinguishes it from analogs like Compound 5 , which lacks fluorine on the piperidine ring but includes fluorinated aryl groups. The geminal difluoro group enhances ring rigidity and metabolic stability compared to non-fluorinated counterparts . In contrast, the compound from incorporates a trifluoromethylpyridinyl group, which introduces aromaticity and electronic effects absent in the target molecule.

Hydroxyl Group Positioning: The 4-hydroxy group in the target compound allows for hydrogen bonding and further derivatization (e.g., phosphorylation, glycosylation). This contrasts with Compound 5 , where a hydroxyl group is absent, and the 2-position is modified with an anilino-methyl group.

Synthetic Utility :

- The target compound’s tert-butyl carbamate group facilitates deprotection under mild acidic conditions, similar to other Boc-protected piperidines . However, its 5-methyl substituent may sterically hinder reactions at the 4-hydroxy position compared to unsubstituted analogs.

- Boronate-containing analogs (e.g., ) are tailored for cross-coupling reactions, whereas the target compound’s fluorine and hydroxyl groups make it more suitable for medicinal chemistry optimization.

Physical Properties :

- The target compound’s molecular weight (251.28 g/mol ) is lower than Compound 5 (325.38 g/mol ) , reflecting differences in substituent complexity. Fluorination typically reduces melting points, but data gaps for the target compound limit direct comparisons.

Limitations and Data Gaps

- Limited melting point or solubility data for the target compound hinder precise comparisons.

- Structural analogs with pyridinyl or thiophene groups (e.g., ) have demonstrated utility in catalysis, but the target compound’s applications remain underexplored in the literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.